molecular formula C16H11N3O6 B6141780 7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 879303-83-0

7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B6141780
CAS No.: 879303-83-0
M. Wt: 341.27 g/mol
InChI Key: XGQIUHAEBPSHHW-UHFFFAOYSA-N
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Description

The compound “7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid” is a pyrimidine derivative . Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring .

Mechanism of Action

While the specific mechanism of action for this compound is not available, pyrimidine derivatives are known to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising future direction . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c1-19-13-12(14(20)18-16(19)23)8(15(21)22)5-9(17-13)7-2-3-10-11(4-7)25-6-24-10/h2-5H,6H2,1H3,(H,21,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQIUHAEBPSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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